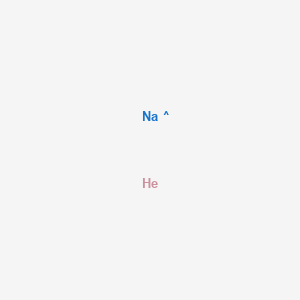

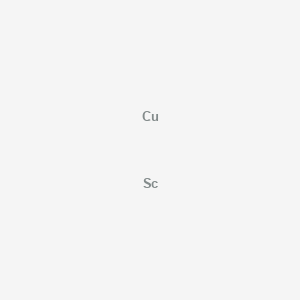

Helium;sodium

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Disodium helide is a compound of helium and sodium, represented by the chemical formula Na₂He. This compound is notable for its stability under extremely high pressures, making it a unique example of a noble gas forming a stable compound with an alkali metal. Disodium helide was first predicted using crystal structure prediction algorithms and later synthesized in 2016 .

準備方法

Synthetic Routes and Reaction Conditions: Disodium helide is synthesized by placing tiny plates of sodium in a diamond anvil cell along with helium at 1600 bar. The mixture is then compressed to 130 gigapascals and heated to 1500 Kelvin using a laser .

Industrial Production Methods: Currently, there are no industrial production methods for disodium helide due to the extreme conditions required for its synthesis. The compound is primarily of interest for scientific research rather than industrial applications.

化学反応の分析

Types of Reactions: Disodium helide is stable under high pressures and does not readily undergo typical chemical reactions such as oxidation, reduction, or substitution. The compound’s stability is primarily due to the high pressure conditions that prevent the helium atoms from reacting with other elements .

Common Reagents and Conditions: The synthesis of disodium helide requires sodium and helium as the primary reagents. The reaction conditions involve extremely high pressures (above 113 gigapascals) and high temperatures (around 1500 Kelvin) .

Major Products Formed: The primary product of the reaction between sodium and helium under high pressure is disodium helide (Na₂He). No significant by-products are formed under these conditions .

科学的研究の応用

Disodium helide has several scientific research applications, including:

High-Pressure Physics: The study of disodium helide provides insights into the behavior of elements under extreme conditions, which is relevant for understanding the interiors of planets where such pressures exist.

Noble Gas Chemistry: The compound challenges the traditional understanding of noble gases as chemically inert, opening new avenues for research in noble gas compounds.

Material Science: The unique properties of disodium helide, such as its high melting point and stability, make it an interesting subject for material science research.

作用機序

The stability of disodium helide is attributed to the high pressure conditions that force helium atoms into a crystalline structure with sodium atoms. The helium atoms do not participate in bonding but are held in place by the surrounding sodium atoms and electron pairs. This results in a cubic crystal structure resembling that of fluorite .

類似化合物との比較

Lithium Helium Compound: Similar to disodium helide, lithium can also form a stable compound with helium under high pressures.

Helium Clathrates: Helium can form clathrate compounds under high pressure, where helium atoms are trapped within a lattice of other molecules, such as water or nitrogen.

Uniqueness: Disodium helide is unique due to its relatively lower pressure requirement for stability compared to other helium compounds. Its formation challenges the conventional understanding of noble gases and provides valuable insights into high-pressure chemistry .

特性

CAS番号 |

11142-42-0 |

|---|---|

分子式 |

HeNa |

分子量 |

26.99237 g/mol |

IUPAC名 |

helium;sodium |

InChI |

InChI=1S/He.Na |

InChIキー |

WOJONNYEZBXGHY-UHFFFAOYSA-N |

正規SMILES |

[He].[Na] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N-dimethyl-2-[3-oxo-1-(2-phenyl-1H-indol-3-yl)-1H-isoindol-2-yl]propanamide](/img/structure/B14735466.png)

![Ethyl 1-[5-cyano-1-ethyl-4-methyl-3-[[3-(2-methylpropyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-6-oxopyridin-2-yl]piperidine-3-carboxylate](/img/structure/B14735473.png)

![(4-Methoxyphenyl)[4-(oxoarsanyl)phenyl]methanone](/img/structure/B14735487.png)

![methyl 6-[(15E)-15-ethylidene-18-methoxycarbonyl-17-methyl-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraen-12-yl]-17-(1-hydroxyethyl)-7-methoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate](/img/structure/B14735513.png)

![Methyl 2-[(cyclohexyl-(cyclopropanecarbonyl)amino)methyl]-1,3-thiazole-4-carboxylate](/img/structure/B14735534.png)